Viminol hydroxybenzoate
Description
Historical Context of Discovery and Early Chemical Characterization
Viminol (B1683830) was first synthesized in the 1960s by a research team at the Italian pharmaceutical company Zambon. wikipedia.orgshutterstock.comoverseaspharmacy.com The development emerged from a dedicated research program focused on creating novel compounds for pain management. The initial discovery was based on the α-pyrryl-2-aminoethanol structure, a novel chemical framework that was not structurally similar to other existing classes of opioids. wikipedia.org This represented a departure from conventional opioid chemotypes and highlighted an innovative approach to analgesic drug discovery.
Early chemical characterization focused on the synthesis and properties of 1-[1-(2-chlorobenzyl)-pyrrol-2-yl]-2-di-sec.-butylamino-ethanol, the molecule known as viminol. nih.gov A crucial aspect of its early characterization was the identification of its stereochemical complexity. The molecule possesses three asymmetric carbons, resulting in its existence as a racemic mixture of six distinct stereoisomers. cfsre.orgresearchgate.netnih.gov Research published in 1978 detailed the synthesis of these individual stereoisomers and the determination of their absolute configuration, which was a significant step in understanding the compound's structure-activity relationship. nih.gov
Evolution of Research Interest in Viminol Hydroxybenzoate
Following its initial synthesis, research interest in Viminol evolved from basic characterization to a more nuanced investigation of its pharmacology. A pivotal development was the separation and individual study of its six stereoisomers, which revealed that the pharmacological effects of the racemic mixture were a composite of the varied activities of its components. wikipedia.orgnih.gov
Further research in the 1970s explored structural modifications of the viminol molecule to optimize its properties. This line of inquiry led to the synthesis of derivatives, such as 2F-Viminol, where the chlorine atom was replaced with fluorine. wikipedia.orgcfsre.org These studies aimed to enhance potency and potentially alter the compound's activity profile, demonstrating a continued effort to build upon the initial discovery. wikipedia.org
Unique Position within Central Nervous System Agents Research
This compound occupies a unique position in the field of CNS agent research due to its distinctive chemical structure and complex mechanism of action. wikipedia.orgpatsnap.com Unlike classical opioids, its foundation on the α-pyrryl-2-aminoethanol scaffold sets it apart structurally. wikipedia.org Its primary mechanism involves interaction with opioid receptors in the central nervous system, particularly the mu (μ), delta (δ), and kappa (κ) receptors, mimicking the effect of endogenous opioids to produce analgesia. patsnap.compatsnap.com
The most defining characteristic of Viminol in a research context is its mixed agonist-antagonist profile. wikipedia.orgsmolecule.com This dual activity is a direct result of it being administered as a racemic mixture containing both a potent μ-opioid full agonist isomer and an antagonist isomer. wikipedia.orgoverseaspharmacy.com This inherent combination of opposing actions within a single compound provides a unique model for studying the modulation of opioid receptor systems and the development of analgesics. smolecule.com
Table 1: Chemical Identity of Viminol
| Identifier | Data |
|---|---|
| IUPAC Name | 1-[1-[(2-Chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol wikipedia.org |
| CAS Number | 21363-18-8 wikipedia.org |
| Chemical Formula | C₂₁H₃₁ClN₂O wikipedia.org |
| Molar Mass | 362.94 g·mol⁻¹ wikipedia.org |
Classification as a Non-Narcotic Agent with Central Action Research Implications
Viminol is often classified as a potent, non-narcotic analgesic with central action. researchgate.netgsconlinepress.comresearchgate.netscielo.brscielo.br This classification is significant for research because it distinguishes Viminol from traditional narcotic analgesics like morphine, despite both acting on central opioid receptors. researchgate.netresearchgate.net The "non-narcotic" designation stems from its mixed agonist-antagonist nature, which is believed to reduce its dependence liability compared to full μ-opioid agonists. wikipedia.orgnih.gov
The research implications of this classification are substantial. The compound serves as a valuable tool for investigating how to separate the desired analgesic effects of opioid receptor activation from the mechanisms that lead to dependence. researchgate.netresearchgate.net The key to this is the interplay between its stereoisomers. nih.gov
Agonist Isomer: The 1S-(R,R)-disecbutyl isomer (also referred to as R2) is a full agonist at the μ-opioid receptor and is responsible for the compound's potent analgesic effects. wikipedia.orgresearchgate.netnih.gov Studies have shown this isomer to be approximately 5.5 times more potent than morphine. wikipedia.org
Antagonist Isomer: The 1S-(S,S)-disecbutyl isomer (or S2 isomer) acts as an antagonist at the opioid receptor. wikipedia.orgoverseaspharmacy.comnih.gov
The presence of the antagonist isomer in the racemic mixture appears to counteract some of the typical effects of a full opioid agonist, which is central to its classification and research interest. nih.gov This unique profile allows researchers to explore the concept of creating safer centrally acting analgesics by designing molecules with built-in antagonistic components. smolecule.comresearchgate.net Viminol, therefore, represents an important pharmacological model for developing centrally acting pain relievers that may offer a different profile from classical opioids. researchgate.netscielo.br
Table 2: Pharmacological Properties of Key Viminol Stereoisomers
| Stereoisomer | Primary Activity | Role in Racemic Mixture |
|---|---|---|
| 1S-(R,R)-disecbutyl (R2) | μ-Opioid Full Agonist wikipedia.orgresearchgate.net | Provides potent analgesia nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
21466-60-4 |
|---|---|
Molecular Formula |
C28H35ClN2O3 |
Molecular Weight |
483 g/mol |
IUPAC Name |
[1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C28H35ClN2O3/c1-5-20(3)31(21(4)6-2)19-27(34-28(33)22-13-15-24(32)16-14-22)26-12-9-17-30(26)18-23-10-7-8-11-25(23)29/h7-17,20-21,27,32H,5-6,18-19H2,1-4H3 |
InChI Key |
HZTHPJGBPGLHIS-UHFFFAOYSA-N |
SMILES |
CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)O)C(C)CC |
Canonical SMILES |
CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)O)C(C)CC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Viminol Hydroxybenzoate
Foundational Synthetic Routes to Viminol (B1683830) and its p-Hydroxybenzoate Ester
The synthesis of viminol hydroxybenzoate is a multi-step process that begins with the creation of the core viminol molecule. smolecule.com This typically involves the formation of the pyrrole (B145914) ring, followed by the attachment of the aminoethanol chain through nucleophilic substitution reactions. smolecule.com The final step is the esterification with p-hydroxybenzoic acid to yield this compound. smolecule.com
Esterification Reactions for this compound Formation
The conversion of viminol to its p-hydroxybenzoate ester is achieved through esterification. This reaction enhances the compound's solubility and bioavailability. smolecule.com The process involves reacting the hydroxyl group of the viminol molecule with p-hydroxybenzoic acid. This results in the formation of an ester linkage, yielding viminol p-hydroxybenzoate. smolecule.comnih.gov
Methodological Advancements in Synthesis (e.g., Microwave-Assisted)
Modern synthetic chemistry has seen the adoption of techniques like microwave-assisted synthesis to improve reaction efficiency. This method can lead to higher yields in shorter reaction times compared to conventional heating methods. mdpi.comrsc.org While specific documentation of microwave-assisted synthesis for this compound is not prevalent in the provided search results, this technique is widely applied in the synthesis of various heterocyclic compounds, suggesting its potential applicability. mdpi.comrsc.orgmdpi.com
Stereochemical Control in Viminol Synthesis
Viminol possesses three stereocenters, leading to the existence of six possible stereoisomers. wikipedia.orgcfsre.org The arrangement of these stereoisomers is critical as they exhibit different pharmacological activities. wikipedia.orgnih.gov
Enantiomeric and Diastereomeric Considerations in Viminol Chemistry
The synthesis of viminol and its derivatives must account for the formation of various enantiomers and diastereomers. nih.govgoogle.com The absolute configuration of the stereoisomers has been determined by comparing their circular dichroism (CD) curves with those of phenyl analogs and confirmed by X-ray analysis for one of the stereoisomers. nih.govresearchgate.netresearchgate.net
The different stereoisomers of viminol display a range of effects. The 1S-(R,R)-disecbutyl isomer acts as a potent μ-opioid full agonist, while the 1S-(S,S)-disecbutyl isomer functions as an antagonist. wikipedia.org Specifically, the (R,R) configuration of the sec-butyl groups combined with the (S) configuration of the hydroxyl group is essential for its agonistic effects. nih.govresearchgate.net Conversely, the (S,S) or (R,S)/(S,R) configurations of the sec-butyl groups are associated with antagonistic properties. nih.govresearchgate.net Viminol is typically supplied as a racemic mixture of these isomers. wikipedia.org
Molecular and Receptor Level Pharmacological Investigations of Viminol Hydroxybenzoate
Opioid Receptor Interaction Research
The interaction of Viminol (B1683830) and its constituent stereoisomers with opioid receptors is central to its pharmacological activity. Research has focused on defining the binding characteristics and functional effects of these isomers at the primary opioid receptor subtypes.
Binding Affinity and Efficacy at Mu (μ), Delta (δ), and Kappa (κ) Opioid Receptors
Studies have confirmed that the stereoisomers of Viminol possess the capacity to bind to opiate receptors. nih.gov However, detailed quantitative data characterizing the specific binding affinity (e.g., Ki values) and efficacy of each Viminol stereoisomer at the individual mu (μ), delta (δ), and kappa (κ) opioid receptors is not extensively detailed in the available scientific literature. The analgesic R2 isomer is noted to have a low binding affinity for opioidergic receptors. nih.gov This suggests that while interaction occurs, the affinity may be modest compared to classical opioids such as morphine. All compounds tested in one comparative study, which did not include Viminol, were found to have a low affinity for delta and kappa receptors. nih.gov
Agonistic and Antagonistic Profiles of Viminol Hydroxybenzoate and its Stereoisomers
The primary analgesic component of Viminol is the R2 isomer. nih.gov This stereoisomer functions as an opioid agonist. Studies have determined that a specific molecular configuration is essential for these agonistic effects; namely, the R,R configuration of the sec.-butyl groups combined with the S configuration of the hydroxy group. nih.gov In animal models, the R2 isomer produces morphine-like discriminative stimulus effects, which can be dose-dependently reversed by the opioid antagonist naloxone, confirming its activity through opioid pathways. nih.gov
Conversely, antagonistic properties are associated with other stereoisomers. nih.gov Specifically, the S2 isomer is recognized as an antagonist and is thought to be responsible for minimizing the dependence liability of the racemic mixture. nih.gov The molecular configurations associated with these antagonistic properties are the S,S or R,S(S,R) configurations of the sec.-butyl groups. nih.gov
Intracellular Signaling Pathway Modulation Studies
The binding of an opioid to its receptor initiates a cascade of intracellular signaling events. Investigations into Viminol's effects on these pathways provide insight into its mechanism of action beyond simple receptor occupation.
G-Protein Coupled Receptor Signaling Dynamics
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Research into the molecular actions of the Viminol R2 isomer on rat striatum revealed a nuanced interaction with these signaling dynamics. While analgesic doses of Viminol R2 were found to increase the turnover rate of dopamine, they failed to increase the striatal concentration of cAMP. nih.gov Furthermore, when added to striatal homogenates, it did not change the basal activity of adenylate cyclase. nih.gov This indicates that while Viminol R2 engages with upstream opioid-mediated effects, it does not appear to modulate the cAMP signaling pathway in the same manner as some classic opioids under the studied conditions. nih.gov
Downstream Signaling Cascade Analysis (e.g., β-arrestin pathways)
Upon activation, GPCRs are also subject to regulation by proteins called β-arrestins, which mediate receptor desensitization and can also initiate their own signaling cascades. nih.govmdpi.com A detailed analysis of the interaction between this compound or its individual stereoisomers and the β-arrestin signaling pathways has not been described in the reviewed scientific literature. Therefore, the specific profile of Viminol concerning β-arrestin recruitment and subsequent downstream signaling remains uncharacterized.
Comparative Molecular Pharmacology with Reference Opioid Analgesics
To better understand the pharmacological profile of Viminol, its effects have been compared to those of well-characterized opioid analgesics, primarily morphine. These comparisons highlight both similarities in analgesic effect and key differences in molecular mechanisms and receptor interactions.
The R2 isomer of Viminol is considered the active analgesic component and has been the focus of comparative studies. nih.govnih.gov It produces a subjective effect similar to that of morphine, as demonstrated in drug discrimination studies with rats. nih.gov However, the binding affinity of the R2 isomer for opioid receptors is low. nih.gov Despite this, its centrally mediated analgesic activity is comparable in type and intensity to morphine. nih.gov
Interactive Data Table: Viminol R2 vs. Morphine
| Feature | Viminol R2 Isomer | Morphine |
|---|---|---|
| Primary Receptor Action | Opioid Agonist nih.gov | Opioid Agonist painphysicianjournal.com |
| Analgesic Intensity | Comparable to Morphine nih.gov | Standard Opioid Analgesic painphysicianjournal.com |
| Discriminative Stimulus | Morphine-like nih.gov | --- |
| Effect on Dopamine Turnover | Increase nih.gov | Increase nih.gov |
| Effect on Striatal cAMP | No increase nih.gov | No increase in same study nih.gov |
| Antagonist Blockade | Reversed by Naloxone nih.gov | Reversed by Naloxone nih.gov |
| Time Course of Action | Shorter than Morphine nih.gov | Longer than Viminol R2 nih.gov |
Differential Receptor Selectivity and Potency Profiles in Preclinical Models
The R2 isomer has demonstrated a morphine-like profile in preclinical studies, producing dose-dependent analgesic effects that are reversible by the opioid antagonist naloxone. dtic.mil Its potency has been reported to be approximately 5.5 times that of morphine. nih.gov The S2 isomer's antagonistic properties are thought to contribute to the lower dependence liability of the racemic mixture compared to pure μ-opioid agonists. dtic.mil
| Stereoisomer | Opioid Receptor Activity | Observed Effect in Preclinical Models |
|---|---|---|
| 1S-(R,R)-disecbutyl (R2) | μ-Opioid Full Agonist | Potent analgesia, morphine-like effects |
| 1S-(S,S)-disecbutyl (S2) | Opioid Antagonist | Antagonism of opioid agonist effects |
Theoretical Basis for Distinct Pharmacological Characteristics
The distinct pharmacological characteristics of viminol's stereoisomers are rooted in their specific three-dimensional structures, which dictate their interaction with the opioid receptor binding pocket. mdpi.com The principles of stereochemistry are fundamental to understanding why one isomer can activate the receptor while another blocks it. mdpi.com
For viminol, preclinical studies have established that the R,R configuration of the two sec-butyl groups on the nitrogen atom, combined with the S configuration of the hydroxyl group, is essential for producing agonistic effects such as analgesia. mdpi.com Conversely, isomers with S,S or R,S(S,R) configurations of the sec-butyl groups exhibit antagonistic properties. mdpi.com
This stereoselectivity suggests that the precise spatial arrangement of these chemical groups is critical for the molecule to fit into the opioid receptor in a way that triggers the conformational changes necessary for signal transduction and the subsequent analgesic effect. The agonist isomer (R2) likely forms specific bonds and interactions within the receptor's active site that stabilize it in an active state. On the other hand, the antagonist isomer (S2), with its different spatial arrangement, can bind to the receptor but fails to induce the necessary conformational change for activation, thereby blocking agonists from binding and eliciting a response. mdpi.com
Neurochemical Modulation Research in Model Systems
The analgesic effects of viminol are mediated not only by its direct action on opioid receptors but also through its influence on various neurotransmitter systems in the brain. Preclinical research has focused on how the active components of viminol modulate the turnover rates of key neurotransmitters like acetylcholine (B1216132) and dopamine.
Effects on Neurotransmitter Turnover Rates (e.g., Acetylcholine, Dopamine)
Studies in rat models have shown that the analgesic R2 isomer of viminol has distinct effects on cholinergic and dopaminergic pathways. An effective analgesic dose of the R2 isomer has been found to decrease the turnover rate of acetylcholine in the cortex and hippocampus. This effect is not observed with the non-analgesic S2 isomer and is antagonized by naltrexone, indicating that it is a receptor-mediated opioid effect. Interestingly, these changes in acetylcholine turnover were not seen in the striatum, a brain region with a high density of opioid receptors.
| Neurotransmitter | Brain Region | Effect on Turnover Rate |
|---|---|---|
| Acetylcholine | Cortex, Hippocampus | Decrease |
| Acetylcholine | Striatum | No change |
| Dopamine | Striatum | Increase |
Structure Activity Relationship Sar Studies and Analog Design for Viminol Hydroxybenzoate
Elucidation of Key Pharmacophoric Elements within the Viminol (B1683830) Core Structure
The core pharmacophore of Viminol, the α-pyrryl-2-aminoethanol framework, is the foundation of its biological activity. However, the specific three-dimensional arrangement of its constituent parts is critical in determining whether the molecule acts as an agonist or an antagonist at the opioid receptor. Research has identified several key pharmacophoric elements:
The Secondary Butyl Groups: The stereochemistry of the two secondary-butyl groups on the nitrogen atom is a primary determinant of activity. An (R,R) configuration is essential for producing agonistic effects. researchgate.netnih.gov Conversely, isomers with an (S,S) or a mixed (R,S)/(S,R) configuration exhibit antagonistic properties. researchgate.netnih.gov
The Hydroxy Group: The configuration of the chiral center at the carbon atom bearing the hydroxyl group is also crucial. An (S) configuration at this position is required for agonist activity. researchgate.netnih.gov
The Pyrrole (B145914) Ring and Benzyl (B1604629) Substituent: The 1-(o-chlorobenzyl)-pyrrol-2-yl moiety is another fundamental component, providing the necessary structural backbone for interaction with the receptor.
| Stereoisomer Configuration | Pharmacological Activity | Key Finding |
|---|---|---|
| 1S-(R,R)-disecbutyl | μ-Opioid Full Agonist | Approximately 5.5 times more potent than morphine. wikipedia.org |
| 1S-(S,S)-disecbutyl | Antagonist | Contributes to the mixed agonist-antagonist profile of the racemic mixture. wikipedia.orgresearchgate.net |
| Other Isomers (4 total) | Inactive | These stereoisomers do not contribute to the primary pharmacological effects. wikipedia.org |
Impact of Chemical Modifications on Receptor Binding and Functional Activity
Systematic modifications of the Viminol structure have been explored to optimize its properties, leading to the development of analogs with enhanced potency and potentially altered receptor interaction profiles.
A key area of SAR exploration has been the modification of the halogen substituent on the benzyl ring. Replacing the chlorine atom at the 2-position with a fluorine atom yields the analog 2F-Viminol. This seemingly minor change has significant pharmacological consequences:
Increased Potency: 2F-Viminol is approximately twice as potent as the parent compound, viminol. wikipedia.orgwikipedia.org
Receptor Activity: In functional assays, 2F-Viminol has been characterized as a partial agonist at the µ-opioid receptor when compared to the reference agonist hydromorphone. researchgate.netresearchgate.net
Metabolic Stability: The substitution of chlorine with fluorine may also confer greater metabolic stability. aafs.org The high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond can reduce the molecule's susceptibility to oxidative degradation. cfsre.org
Further research into halogenation has shown that replacing the chlorine with a trifluoromethyl group can also produce a compound with double the potency of viminol. wikipedia.org
| Compound | Halogen at 2-Position | Relative Analgesic Potency | Receptor Activity Profile |
|---|---|---|---|
| Viminol | Chlorine (Cl) | 1x (Baseline) | Mixed Agonist-Antagonist (Racemate) wikipedia.orgresearchgate.net |
| 2F-Viminol | Fluorine (F) | ~2x Viminol wikipedia.orgwikipedia.org | Partial Agonist researchgate.netresearchgate.net |
| Trifluoromethyl Analog | Trifluoromethyl (CF3) | ~2x Viminol wikipedia.org | Not specified |
The versatility of the Viminol scaffold is further demonstrated by the development of other structural analogs. The pyrrole nucleus has been shown to be a productive pharmacophore unit for generating compounds with diverse biological activities. A significant breakthrough in SAR exploration by researchers at Zambon, the originating company, was the synthesis of a pyrrolidone analog. One specific isomer of this derivative was found to be exceptionally potent, exhibiting analgesic activity 318 times that of morphine in animal studies. wikipedia.org This finding underscores the potential for substantial potency enhancements through modifications to the core ring structure, while preserving the essential pharmacophoric elements.
Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Methodologies
The development of Viminol analogs has been supported by computational chemistry, which provides tools to predict how structural changes will affect biological activity before undertaking synthetic work.
In silico techniques are employed to build predictive models that correlate a compound's structure with its receptor binding affinity and functional activity. These methods include:
Molecular Docking: Programs like the Schrödinger Suite are used to model the interactions between Viminol analogs and their target receptors, such as G protein-coupled receptors (GPCRs), providing insight into the binding pose and key intermolecular forces.
Quantum Mechanics (QM) Calculations: These methods can assess electronic properties, such as the electron density at the phenyl ring, to predict the efficiency of π-π stacking interactions with the receptor.
Molecular Dynamics (MD) Simulations: Tools like GROMACS can simulate the dynamic behavior of the ligand-receptor complex, including the influence of solvation on the conformational flexibility of the molecule's side chains, such as the di-sec-butylamino group. nih.gov
These models help rationalize the observed SAR and guide the design of new compounds with potentially improved affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of modern drug discovery and have been applied to the Viminol series. wikipedia.org By establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities, QSAR can:
Predict Activity: Forecast the potency of unsynthesized analogs, allowing researchers to prioritize the most promising candidates for synthesis.
Identify Key Descriptors: Determine which physicochemical properties (e.g., electronic, steric, hydrophobic) are most important for activity. For example, 'inductive' QSAR descriptors, which are derived from atomic electronegativities and covalent radii, have been used to successfully create predictive models for various biological activities. researchgate.netmdpi.combioinformation.net
Guide Library Design: Aid in the design of combinatorial libraries for high-throughput screening, ensuring chemical diversity around the core Viminol scaffold. herts.ac.uk
These computational approaches serve as powerful preliminary assessment tools, enabling a more targeted and efficient discovery of novel Viminol analogs with desired pharmacological profiles. nih.govherts.ac.uk
Metabolic Transformation Pathways of Viminol Hydroxybenzoate in Preclinical Models
In Vitro Metabolism Studies Using Hepatic Microsomal Systems.researchgate.netnih.gov
In vitro models, particularly those employing hepatic microsomal systems, are fundamental in predicting the in vivo metabolism of xenobiotics. For viminol (B1683830) and its analogs, human liver microsomes (HLMs) have been the primary system of choice for these investigations. researchgate.netnih.govaafs.org These preparations contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily, which are responsible for the Phase I metabolism of a vast array of compounds. researchgate.netnih.gov
In a typical experimental setup, the parent drug is incubated with HLMs in the presence of necessary cofactors, such as NADPH, to initiate metabolic reactions. nih.gov The resulting mixture of the parent compound and its metabolites is then analyzed using advanced analytical techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify and structurally elucidate the biotransformation products. researchgate.netnih.gov
Studies utilizing HLMs with 2F-viminol have successfully identified several metabolites, pointing to two primary metabolic pathways: N-dealkylation and hydroxylation. researchgate.netnih.govresearchgate.net These reactions are common for many opioid compounds. In the case of 2F-viminol, seven potential metabolites have been discovered through these pathways. researchgate.netnih.govresearchgate.net
The primary proposed metabolites arise from the N-dealkylation of the sec-butyl group and a combination of N-dealkylation of the sec-butyl group with subsequent hydroxylation. researchgate.netnih.gov The identification of these metabolites is crucial for understanding the complete pharmacokinetic profile of the drug and for developing comprehensive analytical methods for its detection in biological samples. researchgate.netnih.gov
Table 1: Primary Metabolic Pathways of 2F-Viminol in Human Liver Microsomes
| Metabolic Pathway | Description | Resulting Metabolites |
|---|---|---|
| N-Dealkylation | Removal of one of the sec-butyl groups from the tertiary amine. | N-dealkylated species |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. | Hydroxylated species |
| Combined Pathways | Sequential N-dealkylation followed by hydroxylation. | N-dealkylated and hydroxylated species |
The cytochrome P450 (CYP) enzyme system, a diverse family of heme-containing monooxygenases, plays a central role in the metabolism of a majority of clinically used drugs. nih.govjwatch.org These enzymes are primarily responsible for catalyzing oxidative biotransformations, including the N-dealkylation and hydroxylation reactions observed for viminol analogs. researchgate.netnih.gov
While the specific CYP isozymes responsible for the metabolism of viminol hydroxybenzoate have not been definitively identified in the reviewed literature, it is highly probable that enzymes from the CYP2D6 and CYP3A4 subfamilies are involved. researchgate.net This is based on the metabolism of other opioids, where these isozymes are frequently implicated in similar metabolic transformations. researchgate.net For instance, the N-dealkylation of fentanyl is primarily mediated by CYP3A4. researchgate.net Further research using recombinant human CYP enzymes would be necessary to pinpoint the specific isozymes involved in viminol metabolism and to assess the potential for drug-drug interactions. nih.gov
Proposed Metabolic Cascades and Chemical Derivatization during Biotransformation.cfsre.org
Based on the identified metabolites of 2F-viminol, a proposed metabolic cascade can be constructed. This cascade illustrates the sequential chemical derivatizations the parent molecule undergoes during biotransformation. The primary reactions involve the enzymatic modification of the di-sec-butylamino side chain and the aromatic ring.
The metabolic cascade likely initiates with either N-dealkylation or hydroxylation. Subsequent reactions can then occur on the initial metabolite, leading to a variety of products. For example, an initial N-dealkylation can be followed by hydroxylation, or multiple hydroxylations can occur on the parent molecule or its dealkylated metabolites. cfsre.org A visual representation of these proposed pathways for 2F-viminol has been presented in scientific forums, showcasing the complexity of its biotransformation. cfsre.org These derivatizations, from the removal of an alkyl group to the addition of polar hydroxyl groups, are crucial for increasing the water solubility of the compound, thereby facilitating its excretion from the body.
Table 2: Proposed Metabolic Cascade of 2F-Viminol
| Step | Reaction | Intermediate/Metabolite |
|---|---|---|
| 1 | N-dealkylation of parent compound | N-dealkyl-2F-viminol |
| 2 | Hydroxylation of parent compound | Hydroxy-2F-viminol |
| 3 | Hydroxylation of N-dealkyl-2F-viminol | Hydroxy-N-dealkyl-2F-viminol |
| 4 | Further hydroxylation of hydroxylated metabolites | Dihydroxy-2F-viminol |
This table represents a simplified cascade based on identified metabolic pathways.
Impact of Metabolites on Receptor Interaction and Pharmacological Activity (In Vitro/In Silico).
The pharmacological activity of a drug is not solely determined by the parent compound but also by the activity of its metabolites. Viminol itself is a racemic mixture of six stereoisomers, with the 1S-(R,R)-disecbutyl isomer acting as a potent µ-opioid full agonist, while the 1S-(S,S)-disecbutyl isomer functions as an antagonist. wikipedia.org This inherent mixture of agonist and antagonist properties contributes to its unique pharmacological profile. wikipedia.org
Furthermore, in silico studies, such as molecular docking simulations, could provide valuable insights into the potential interactions of these metabolites with opioid receptors. mdpi.comnih.govnrfhh.com These computational methods can predict the binding affinity and orientation of a ligand within the receptor's binding site. nrfhh.com However, no specific in silico studies focusing on the metabolites of viminol or 2F-viminol were identified in the reviewed literature. Such research would be a valuable future direction to fully comprehend the structure-activity relationships within the viminol metabolic family.
Advanced Analytical Methodologies for Viminol Hydroxybenzoate Research
Chromatographic Techniques for Compound Characterization and Quantification in Research Samples
Chromatography is fundamental in the analysis of viminol (B1683830) and its related compounds, enabling the separation and quantification of the parent drug and its metabolites from complex biological matrices. These techniques are also crucial for isolating its various stereoisomers, which exhibit different pharmacological effects.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful analytical tool for identifying and structurally elucidating drug metabolites. nih.govekb.eg In the context of viminol research, this technique has been applied to analogs like 2F-viminol to predict its metabolic pathways in humans.
In one study, human liver microsomes were used to perform in vitro metabolism studies with a 2F-viminol standard. patsnap.com The resulting mixture was analyzed using a SCIEX TripleTOF 5600+ LC-QTOF-MS system. patsnap.comresearchgate.net This analysis successfully identified seven metabolites of 2F-viminol, primarily formed through N-dealkylation and hydroxylation. patsnap.comresearchgate.net The structural elucidation of these metabolites was accomplished using specialized software, demonstrating the efficacy of LC-QTOF-MS in predicting in vivo metabolism. patsnap.comresearchgate.net
Table 1: Proposed Metabolites of 2F-Viminol Identified by LC-QTOF-MS patsnap.comresearchgate.net
| Metabolite Type | Description | Proposed Primary Metabolites |
|---|---|---|
| Phase I Metabolites | Metabolites formed through oxidation, reduction, or hydrolysis. | N-dealkylation (sec-butyl) + Hydroxylation |
| Phase I Metabolites | Metabolites formed through oxidation, reduction, or hydrolysis. | N-dealkylation (sec-butyl) |
| Other Metabolites | Includes various other hydroxylated and dealkylated species. | Seven distinct metabolites discovered in total. |
Early research successfully employed chromatographic methods to separate the diastereoisomers of viminol salts. wikidoc.orgmedkoo.com This separation allows for the characterization of the distinct biological activities associated with each isomer. nih.gov The synthesis of the individual stereoisomers has been described, enabling detailed pharmacological evaluation and the establishment of structure-activity relationships. nih.gov
Spectroscopic and Spectrometric Approaches in Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural confirmation of viminol and its stereoisomers. These methods provide detailed information about the molecular architecture and spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for assigning the stereochemistry of molecules. By analyzing the splitting patterns and coupling constants of NMR peaks, it is possible to distinguish between stereoisomers that have the same chemical formula but different spatial arrangements. magritek.com For example, the coupling constants for vicinal protons on a double bond can differentiate between cis and trans isomers. magritek.com
In the context of viminol research, while X-ray analysis and circular dichroism have been explicitly mentioned for confirming the absolute configuration of its stereoisomers nih.gov, NMR remains a foundational technique for such assignments in organic chemistry. magritek.comnih.gov The ability to distinguish diastereomers by their unique NMR signals is a key principle applied in the structural elucidation of complex molecules like viminol. magritek.com
Receptor Binding Assays and Functional Bioassays for Mechanistic Research
To understand the pharmacological mechanism of viminol, researchers utilize receptor binding and functional bioassays. These in vitro tests quantify the interaction of the compound with specific targets, such as the µ-opioid receptor (MOR), and measure the subsequent biological response. patsnap.comresearchgate.net
Viminol's analgesic effect is mediated through its interaction with opioid receptors. researchgate.netpatsnap.com Research on its analog, 2F-viminol, has employed a panel of in vitro assays to determine its MOR affinity and activation potential. patsnap.comresearchgate.netresearchgate.net These studies revealed that 2F-viminol acts as a partial agonist at the µ-opioid receptor, with EC₅₀ values in the micromolar range. patsnap.comresearchgate.net Such assays are crucial for characterizing the potency and efficacy of new synthetic opioids and estimating their potential pharmacological effects. researchgate.net
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor. nih.govresearchgate.net In opioid research, [³H]-DAMGO is a commonly used radioligand that selectively binds to the µ-opioid receptor (MOR). nih.govoregonstate.edumdpi.com
The µ-opioid receptor affinity of the viminol analog, 2F-viminol, was determined using a [³H]-DAMGO binding assay in rat brain tissue homogenates. patsnap.comresearchgate.netresearchgate.net This competitive binding assay measures the ability of the test compound (2F-viminol) to displace the radioligand ([³H]-DAMGO) from the receptor. The results provide a quantitative measure of the drug's binding affinity (Ki). In conjunction with functional assays, these studies provide a comprehensive pharmacological profile. For 2F-viminol, it was characterized as a partial agonist with weaker activity compared to potent opioids like hydromorphone. patsnap.comresearchgate.netresearchgate.net
Table 2: Functional Activity of 2F-Viminol at the µ-Opioid Receptor patsnap.comresearchgate.netresearchgate.net
| Assay Parameter | Reported Value | Interpretation |
|---|---|---|
| EC₅₀ (Potency) | 2.2–4.5 µM | Concentration for 50% of maximal effect. Indicates weak to moderate potency. |
| Eₘₐₓ (Efficacy) | 21.2–61.5% (relative to hydromorphone) | Maximum response produced. Indicates partial agonist activity. |
Cell-Based Functional Assays (e.g., NanoBiT® MOR-β-arrestin2/mini-Gαi, AequoScreen®)
The functional characterization of viminol hydroxybenzoate and its constituent stereoisomers at the μ-opioid receptor (MOR) is critical for understanding its unique pharmacological profile. Viminol is a racemic mixture of six stereoisomers, with the 1S-(R,R)-disecbutyl isomer acting as a potent MOR full agonist and the 1S-(S,S)-disecbutyl isomer functioning as an antagonist. wikipedia.org Advanced cell-based functional assays are essential tools to dissect these competing activities and to quantify the signaling pathways engaged by the active components. Methodologies such as the NanoBiT® protein-protein interaction assays and the AequoScreen® calcium flux assay provide detailed insights into G-protein activation and β-arrestin 2 recruitment, which are the two primary signaling cascades initiated by MOR activation.
NanoBiT® MOR-β-arrestin2/mini-Gαi Assays
The NanoBiT® technology is a structural complementation assay based on the NanoLuc® luciferase enzyme, which is split into a large subunit (LgBiT, 18 kDa) and a small, high-affinity peptide subunit (SmBiT, 1.3 kDa). In the context of MOR research, these subunits are genetically fused to the proteins of interest. To measure β-arrestin 2 recruitment, the MOR is fused to one subunit (e.g., LgBiT), and β-arrestin 2 is fused to the other (e.g., SmBiT). When an agonist binds to the MOR and induces a conformational change, it triggers the recruitment of β-arrestin 2 to the receptor's intracellular domain. This brings the LgBiT and SmBiT fragments into close proximity, allowing them to reconstitute a functional luciferase enzyme, which then generates a bright, quantifiable luminescent signal. nih.gov
Similarly, to assess G-protein activation, β-arrestin 2 is replaced with a G-protein subunit, such as a mini-Gαi protein fused to the complementary NanoBiT® fragment. novelpsychoactivesubstances.orgsoft-tox.org Mini-G proteins are engineered Gα subunits that are designed to couple with the receptor and provide a robust signal. The binding of an agonist to the MOR facilitates its interaction with the mini-Gαi subunit, leading to luciferase reconstitution and signal generation.
By running these assays in parallel, researchers can quantify a compound's ability to activate each pathway independently. The data generated, typically expressed as potency (EC₅₀) and maximal efficacy (Eₘₐₓ), allows for the determination of functional selectivity or "biased agonism." A biased agonist will show a significantly different potency or efficacy for one pathway over the other compared to a balanced reference agonist. soft-tox.org
AequoScreen® Assay
The AequoScreen® assay is a cell-based functional platform that measures receptor activation by detecting changes in intracellular calcium (Ca²⁺) concentration. researchgate.net The system utilizes a recombinant cell line, typically CHO-K1 cells, that is engineered to stably co-express the target receptor (MOR) and a photoprotein called aequorin. The MOR is coupled to a chimeric G-protein that links receptor activation to the release of intracellular calcium. When an agonist like viminol activates the MOR, the subsequent G-protein signaling cascade results in an increase in cytosolic Ca²⁺ levels. This calcium binds to aequorin, which, in the presence of its cofactor coelenterazine, triggers an oxidation reaction that produces a flash of luminescent light. The intensity of this light is directly proportional to the intracellular Ca²⁺ concentration and thus serves as a measure of receptor activation. researchgate.netresearchgate.net
Research Findings
While detailed public data on the functional characterization of this compound using these specific assays is limited, research on closely related analogs provides significant insight. A study profiling a panel of new synthetic opioids utilized the NanoBiT® MOR-β-arrestin2/mini-Gαi and AequoScreen® assays to determine their MOR activation potential. novelpsychoactivesubstances.orgresearchgate.net
In this research, the compound 2F-viminol, a fluorinated analog of viminol, was identified as a partial agonist at the μ-opioid receptor. novelpsychoactivesubstances.orgsoft-tox.org The findings from the three distinct functional assays demonstrated its activity profile relative to the reference agonist hydromorphone.
| Assay | Parameter | Value | Reference Compound |
|---|---|---|---|
| NanoBiT® / AequoScreen® | Potency (EC₅₀) | 2.2–4.5 µM | Hydromorphone |
| Efficacy (Eₘₐₓ) | 21.2–61.5% |
The data indicate that 2F-viminol has micromolar potency and acts as a partial agonist, with its maximum efficacy reaching between 21.2% and 61.5% of that achieved by hydromorphone across the different assay platforms. novelpsychoactivesubstances.orgresearchgate.net The variation in values reflects the different signaling endpoints measured by each assay (β-arrestin recruitment, G-protein activation, and calcium flux). For the parent compound, viminol, one would expect the agonistic (1S)-(R,R) isomer to show high potency and efficacy, particularly in the mini-Gαi assay, while the antagonistic (1S)-(S,S) isomer would show no activity or potentially block the effects of an agonist. The net effect of the racemic viminol mixture is a composite of these individual activities.
These advanced cell-based assays are therefore indispensable for deconvoluting the complex pharmacology of compounds like viminol and for quantifying their potential for biased signaling at the μ-opioid receptor.
Theoretical Frameworks, Research Gaps, and Future Directions in Viminol Hydroxybenzoate Research
Reconceptualizing Opioid Pharmacology through Viminol (B1683830) Hydroxybenzoate's Dualistic Action
Viminol hydroxybenzoate is a synthetic, centrally-acting analgesic with a unique chemical structure based on α-pyrryl-2-aminoethanol, setting it apart from other opioid classes. wikipedia.orgresearchgate.net Developed in the 1960s, its pharmacology presents a compelling case for re-evaluating traditional opioid action. wikipedia.org Unlike conventional opioids that are primarily full agonists at the μ-opioid receptor, viminol exhibits a dualistic mechanism, possessing both agonist and antagonist properties. patsnap.com This mixed agonist-antagonist profile stems from its nature as a racemic mixture of stereoisomers, some of which have opposing effects. wikipedia.orgresearchgate.net This inherent duality challenges the monolithic view of opioid action, suggesting that a balance of agonism and antagonism within a single compound can achieve effective analgesia. researchgate.netpatsnap.com The compound primarily interacts with the mu, delta, and kappa opioid receptors to produce its pain-relieving effects. patsnap.com
The characteristics of this compound could inspire paradigm shifts in analgesic research. researchgate.net Traditionally, the quest for potent analgesics focused on strong receptor agonists, often mirroring the action of morphine. researchgate.net Viminol represents a departure from this, demonstrating that a potent non-narcotic analgesic can be developed with a significantly reduced potential for physical dependence compared to classic opioids. researchgate.netresearchgate.net Its development suggests a promising therapeutic alternative, particularly for mild to moderate pain, that could sidestep many of the deleterious effects associated with traditional narcotics. researchgate.netresearchgate.net This encourages a research focus on compounds with mixed-action profiles and complex stereochemistry as a viable strategy for creating more effective analgesics. researchgate.netpatsnap.com
Unexplored Stereoisomer-Specific Pharmacological Profiles
Table 1: Pharmacological Properties of Viminol Stereoisomers
| Stereoisomer | Role | Pharmacological Action |
|---|---|---|
| 1S-(R,R)-disecbutyl (R2) | Agonist | A full agonist at the μ-opioid receptor, approximately 5.5 times more potent than morphine; provides the primary analgesic effect. wikipedia.orgresearchgate.netsmolecule.com |
| 1S-(S,S)-disecbutyl (S2) | Antagonist | An opioid receptor antagonist; believed to minimize the physical dependence potential of the agonist isomer. wikipedia.orgresearchgate.net |
| Other Four Isomers | Inactive | Considered to be pharmacologically inactive. wikipedia.org |
Advancements in Synthetic Chemistry for Targeted Analog Generation
The unique structure of viminol provides a rich scaffold for synthetic chemistry and the generation of targeted analogs. Research into related compounds has already shown that minor structural modifications can significantly alter pharmacological properties. wikipedia.org For instance, substituting the chlorine atom on the phenyl group with a fluorine atom to create 2F-Viminol, or with a trifluoromethyl group, resulted in compounds with double the analgesic potency. wikipedia.org Furthermore, a pyrrolidone analog of viminol was found to have one isomer that is 318 times more potent than morphine in animal studies. wikipedia.org These findings highlight the potential for synthetic advancements to systematically modify the viminol structure. Future work could focus on creating analogs that selectively enhance the activity of the agonist isomer while retaining or increasing the modulatory effects of the antagonist isomer. Such targeted synthesis could lead to new chemical entities with highly optimized therapeutic profiles.
Development of Novel In Vitro and In Silico Models for Mechanistic Elucidation
To fully understand the complex mechanism of viminol, the development and application of advanced research models are essential. In vitro methods, such as using functionally active isolated tissues, are routinely applied to verify the potential biological action of newly synthesized molecules. mdpi.com For example, the metabolism of viminol analogs like 2F-viminol has been studied using human liver microsomes, an in vitro system that helps predict metabolic pathways in the body. researchgate.net Furthermore, in silico modeling approaches are becoming increasingly critical in drug development. nih.gov These computational techniques can be coupled with in vitro characterization to better predict the in vivo performance of drug formulations. nih.gov For viminol, developing sophisticated in silico models could help simulate the docking of each stereoisomer at the opioid receptors, predicting their binding affinities and conformational changes. Such models, validated by in vitro binding assays and functional studies, would be invaluable for elucidating the precise molecular interactions that underpin viminol's dualistic action and for designing new analogs with desired properties. epo.org
Integration of Multi-Omics Data for Comprehensive Understanding of Biological Interactions
A significant future direction in viminol research is the integration of multi-omics data to achieve a holistic understanding of its biological effects. Methodologies like genomics, transcriptomics, proteomics, and metabolomics allow for a system-wide view of how a drug interacts with a biological system. medrxiv.orgnih.gov In the broader field of opioid research, multi-omic network analyses have been used to identify dysregulated neurobiological pathways and key gene targets associated with opioid effects. medrxiv.org This approach could be powerfully applied to viminol. For example, by analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in neuronal cells exposed to viminol, researchers could map the specific signaling cascades it modulates. Integrating this with metabolomics data could reveal how viminol affects cellular metabolism. This comprehensive, systems-biology approach could uncover novel mechanisms and biomarkers related to viminol's efficacy, potentially explaining on a deeper level how its unique stereoisomer combination achieves analgesia with a moderated side effect profile. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2F-Viminol |
| Codeine |
| Morphine |
| Naloxone |
| Pentazocine |
| Viminol |
Q & A
Q. What are the validated analytical methods for quantifying viminol hydroxybenzoate (VH) in biological matrices, and how can researchers optimize these protocols for reproducibility?
Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for hydroxybenzoate derivatives, with mobile phases optimized for polarity (e.g., acetonitrile-phosphate buffer). Researchers should validate methods using parameters like linearity (0.1–50 µg/mL), recovery rates (>90%), and precision (RSD <5%). For VH, consider adapting protocols from methyl/ethyl hydroxybenzoate quantification by adjusting column chemistry (C18 vs. C8) and UV detection wavelengths (e.g., 254 nm) . Include internal standards (e.g., tolfenamic acid) to control matrix effects in plasma or tissue homogenates.
Q. How does this compound’s mechanism of action differ from traditional opioids, and what experimental models are suitable for validating its non-narcotic properties?
Methodological Answer: VH’s partial agonism at κ-opioid receptors with minimal μ-opioid affinity distinguishes it from codeine or morphine. Use in vitro receptor-binding assays (radioligand displacement) and in vivo nociception models (e.g., tail-flick test in rodents). Compare withdrawal behaviors (e.g., conditioned place aversion) and respiratory depression metrics against morphine in dose-response studies. Reference mixed-methods designs combining quantitative pain thresholds (Von Frey filaments) with qualitative behavioral observation to assess addiction potential .
Advanced Research Questions
Q. What strategies resolve contradictions in reported efficacy of this compound for acute vs. chronic pain, and how can meta-analytic approaches address heterogeneity in existing data?
Methodological Answer: Conduct a systematic review with subgroup analysis by pain type (e.g., postoperative vs. neuropathic) and dosing regimens. Use PRISMA guidelines to aggregate data from preclinical (rodent CFA-induced inflammation) and clinical studies (third molar extraction trials). Apply random-effects models to account for variance in outcome measures (e.g., VAS scores vs. opioid consumption). For conflicting results, perform sensitivity analyses excluding low-quality studies (e.g., those lacking blinding or placebo controls) .
Q. What metabolic pathways and enzyme interactions underlie this compound’s pharmacokinetics, and how can CYP3A4/5 polymorphism studies inform personalized dosing?
Methodological Answer: VH is metabolized via hepatic CYP3A isoforms, as shown by in vitro microsomal assays with selective inhibitors (e.g., ketoconazole). Design pharmacokinetic trials in human cohorts stratified by CYP3A5*3/*6 genotypes. Use LC-MS/MS to quantify plasma metabolites (e.g., hydroxyviminol) and model clearance rates using non-compartmental analysis (WinNonlin). Cross-reference with toxicogenomic databases to predict drug-drug interactions (e.g., with macrolides) .
Q. How can mixed-methods research designs elucidate the societal impact of this compound adoption in opioid crisis mitigation?
Methodological Answer: Combine quantitative analysis of prescription trends (e.g., IMS Health data on opioid reduction post-VH introduction) with qualitative interviews exploring physician prescribing behaviors. Use quasi-experimental interrupted time-series designs to compare regions with/without VH formulary access. Thematic analysis of stakeholder narratives (patients, policymakers) can contextualize barriers to clinical adoption, such as stigma or regulatory hurdles .
Methodological Considerations
- Experimental Controls : Include active comparators (e.g., tramadol) and placebo in clinical trials to isolate VH-specific effects .
- Data Validation : Use blinded duplicate samples and inter-laboratory calibration for HPLC quantification to minimize analytical bias .
- Ethical Compliance : Adhere to ICH-GCP guidelines for participant recruitment, emphasizing informed consent and monitoring for off-target effects (e.g., rare allergic reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
